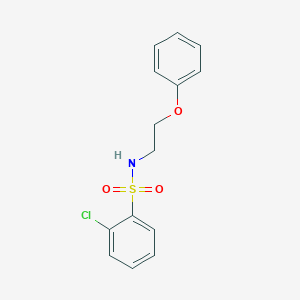

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJCROARWZKJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, although these are less common.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a potential anticancer agent.

Antimicrobial Agents: Some derivatives of benzenesulfonamides have demonstrated antimicrobial activity, suggesting potential use in treating bacterial infections.

Biological Studies: The compound can be used as a tool in biochemical studies to understand enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrases. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the proliferation of cancer cells that rely on carbonic anhydrase for maintaining pH balance and promoting cell survival under hypoxic conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Conformation

The position and nature of substituents significantly influence the conformational flexibility and intermolecular interactions of benzenesulfonamide derivatives. Key comparisons include:

Key Observations :

- Benzoyl vs. Phenoxyethyl Groups: Benzoyl-substituted analogs exhibit rigid conformations due to planar aromatic groups, favoring antiparallel N–H/C=O alignments .

- Chlorine Positioning : Chlorine at the 2-position (ortho to sulfonamide) sterically hinders rotation, stabilizing specific conformations critical for binding interactions .

Hydrogen Bonding and Packing Interactions

Hydrogen bonding patterns dictate crystal packing and stability:

Key Observations :

Key Observations :

- Chlorine and Activity : Chlorine at the 2-position enhances steric and electronic interactions with hydrophobic pockets in targets like PPARγ .

- Phenoxyethyl vs. Benzoyl: The phenoxyethyl group’s ether linkage may improve pharmacokinetic properties (e.g., bioavailability) but reduce thermal stability compared to benzoyl derivatives .

Biological Activity

Overview

2-Chloro-N-(2-phenoxyethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases, which are enzymes implicated in various physiological processes and diseases, including cancer. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative studies with similar compounds.

- IUPAC Name : this compound

- Molecular Weight : 311.8 g/mol

- Chemical Structure : The presence of chloro and phenoxyethyl groups enhances its biological activity and specificity.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases. The sulfonamide group binds to the zinc ion in the active site of the enzyme, effectively blocking its activity. This inhibition can lead to reduced proliferation of cancer cells that rely on carbonic anhydrase for maintaining pH balance and promoting survival under hypoxic conditions .

Anticancer Activity

Research indicates that compounds with sulfonamide structures can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in certain cancer types. Inhibiting CA IX can disrupt tumor growth and improve the efficacy of existing chemotherapeutics .

Antimicrobial Properties

Benzenesulfonamides have been shown to possess antimicrobial properties. For instance, derivatives of benzenesulfonamides demonstrated significant activity against various bacterial strains and fungi. In a study, compounds related to this compound exhibited minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of benzenesulfonamides. Compounds derived from this class have shown efficacy in reducing inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Comparative Studies

A comparison with similar compounds reveals that structural modifications significantly influence biological activity:

| Compound Name | Activity Type | MIC (mg/mL) | Notes |

|---|---|---|---|

| 2-chloro-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide | Antimicrobial | 6.72 (E. coli) | Enhanced antimicrobial properties due to nitro group |

| N-chlorobenzenesulfonamide | Antimicrobial | - | Known disinfectant with broad-spectrum activity |

| 4-chlorophenyl chloroacetamide | Antimicrobial | - | Effective against Gram-positive bacteria |

The unique structure of this compound allows for selective inhibition of specific enzymes, making it a valuable candidate for further medicinal chemistry research .

Case Studies

- In Vivo Studies : In a study evaluating anti-inflammatory effects, derivatives similar to this compound were tested on carrageenan-induced edema in rats. The results indicated significant reduction in swelling, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : A series of benzenesulfonamide derivatives were tested against various pathogens, showing that structural variations led to differences in efficacy against Gram-positive and Gram-negative bacteria. The findings support the hypothesis that specific functional groups enhance antimicrobial activity through improved interaction with bacterial cell membranes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide, and how can reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling 2-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. Solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene/ethanol) ensures >95% purity .

- Data Note : Impurities often arise from incomplete substitution or hydrolysis; HPLC with UV detection (λ = 254 nm) monitors reaction progress .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.3–8.1 ppm for chlorobenzene), sulfonamide NH (δ ~5.5 ppm, broad), and phenoxyethyl CH2 groups (δ 3.6–4.2 ppm). 13C NMR confirms sulfonamide (C-SO2 at ~115 ppm) and ether linkages (C-O at ~65 ppm) .

- IR : Strong bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.